REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:11][CH3:12])([CH2:7][C:8]([OH:10])=[O:9])[C:4](O)=[O:5])[CH3:2]>C(Cl)(=O)C>[CH2:1]([C:3]1([CH2:11][CH3:12])[CH2:7][C:8](=[O:10])[O:9][C:4]1=[O:5])[CH3:2]
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Name
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|
Quantity
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3.5 g
|
Type
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reactant
|
Smiles
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C(C)C(C(=O)O)(CC(=O)O)CC
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
after the addition of toluene
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Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1(C(=O)OC(C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |